Product packaging for [1,1'-Bi(cyclopentane)]-2-amine(Cat. No.:CAS No. 114098-90-7)

[1,1'-Bi(cyclopentane)]-2-amine

Cat. No.: B3417735
CAS No.: 114098-90-7
M. Wt: 153.26 g/mol
InChI Key: MYBGJAXNVXWOKZ-UHFFFAOYSA-N
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Description

Significance of Bicyclic and Chiral Amine Scaffolds in Modern Chemical Research

Bicyclic and chiral amine scaffolds are integral to the development of new chemical entities with tailored properties. Bicyclic systems, characterized by two fused or bridged rings, introduce a degree of conformational rigidity not present in their acyclic or monocyclic counterparts. This rigidity can be highly advantageous in medicinal chemistry, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. Furthermore, the three-dimensional arrangement of substituents on a bicyclic core provides a powerful tool for exploring chemical space in drug discovery. enamine.net

Chiral amines, which are amines containing a stereocenter, are of paramount importance in asymmetric synthesis. They can act as catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a desired product. acs.org This is particularly crucial in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. The combination of a bicyclic framework with a chiral amine, as in the case of [1,1'-Bi(cyclopentane)]-2-amine, offers the potential for highly stereoselective catalysts and ligands for transition metals. rsc.org

Historical Development of Synthetic Approaches to Bi(cyclopentane) Architectures

The synthesis of bicyclopentane structures has evolved significantly over the years, driven by the need for these motifs in various scientific disciplines. Early methods often relied on harsh reaction conditions and offered limited control over stereochemistry. More contemporary approaches have focused on efficiency, selectivity, and the use of milder reagents.

Historically, the construction of the C-C bond linking the two cyclopentane (B165970) rings could be achieved through various coupling reactions. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of the bi-ring system. Another key area of development has been the stereoselective synthesis of substituted bicyclopentanes. Methodologies such as organocatalysis and transition-metal catalysis have enabled the synthesis of enantiomerically enriched bicyclopentane derivatives. researchgate.net

For the introduction of the amine functionality, reductive amination of a corresponding ketone precursor stands as a classic and reliable method. More advanced techniques involve catalytic C-H amination, which allows for the direct conversion of a C-H bond to a C-N bond, offering a more atom-economical approach. The development of these sophisticated synthetic tools has paved the way for the exploration of complex bicyclic amines like this compound.

Rationale for Investigating this compound in Academic Research

The academic investigation into this compound is warranted by the potential for this compound to serve as a novel building block in several key areas of chemical research. Its rigid bicyclic structure, combined with the presence of a chiral amine, makes it an attractive candidate for applications in asymmetric catalysis. It could potentially act as a chiral ligand for transition metals in a variety of stereoselective transformations, or as an organocatalyst in its own right.

In the realm of medicinal chemistry, the bicyclopentane scaffold can be considered a bioisostere for other cyclic systems, offering a unique pharmacokinetic profile. The introduction of the amine group provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for biological screening. The specific stereochemistry of the 2-amino position on the bicyclopentane ring system could lead to unique interactions with biological targets.

Furthermore, the synthesis of this compound presents an interesting synthetic challenge. The development of a stereoselective and efficient synthesis of this compound would be a valuable contribution to the field of organic synthesis and would enable its further investigation and application.

Overview of Current Research Gaps and Opportunities Pertaining to the Compound

Currently, there is a significant research gap concerning the synthesis and properties of this compound. A thorough search of the chemical literature reveals no specific reports on the preparation or application of this particular isomer. This absence of information presents a clear opportunity for original research.

Key research opportunities include:

Development of a Stereoselective Synthesis: A primary goal would be to establish a reliable and efficient synthetic route to enantiomerically pure (1R,2S)- and (1S,2R)-[1,1'-bi(cyclopentane)]-2-amine, as well as the (1R,2R)- and (1S,2S)-diastereomers. This would likely involve asymmetric synthesis or chiral resolution.

Characterization of Physicochemical Properties: Once synthesized, a comprehensive characterization of the compound's physical and chemical properties would be necessary. This would include spectroscopic data (NMR, IR, MS) and determination of its pKa.

Exploration in Asymmetric Catalysis: The potential of this compound as a chiral ligand or organocatalyst could be investigated in a range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, or asymmetric hydrogenations.

Medicinal Chemistry Applications: The compound could serve as a scaffold for the synthesis of new bioactive molecules. Derivatives could be prepared and screened for their activity against various biological targets.

The following table outlines a hypothetical synthetic approach to this compound, illustrating a potential research direction.

StepReactionReactantsReagents and ConditionsProduct
1Grignard ReactionCyclopentanoneCyclopentylmagnesium bromide, THF[1,1'-Bi(cyclopentan)]-1-ol
2Dehydration[1,1'-Bi(cyclopentan)]-1-olAcid catalyst, heat1-Cyclopentylcyclopent-1-ene
3Hydroboration-Oxidation1-Cyclopentylcyclopent-1-ene1. BH3-THF; 2. H2O2, NaOH[1,1'-Bi(cyclopentane)]-2-ol
4Oxidation[1,1'-Bi(cyclopentane)]-2-olPCC, CH2Cl2[1,1'-Bi(cyclopentane)]-2-one
5Reductive Amination[1,1'-Bi(cyclopentane)]-2-oneNH3, H2, Raney NickelThis compound

This proposed synthesis highlights a plausible, albeit challenging, route that would require significant optimization, particularly in controlling the stereochemistry at the 2-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B3417735 [1,1'-Bi(cyclopentane)]-2-amine CAS No. 114098-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGJAXNVXWOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698535
Record name [1,1'-Bi(cyclopentane)]-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61423-31-2, 114098-90-7
Record name [1,1'-Bi(cyclopentane)]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopentylcyclopentan-1-amine
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Mechanistic Investigations and Reactivity Profiling of 1,1 Bi Cyclopentane 2 Amine

Exploration of Reaction Pathways for Functional Group Interconversions at the Amine Center

The secondary amine functionality in [1,1'-Bi(cyclopentane)]-2-amine is the primary center for functional group interconversions. Based on general principles of amine chemistry, several reaction pathways can be predicted. These include oxidation, alkylation, acylation, and sulfonylation, which would allow for the transformation of the amino group into a variety of other functionalities.

Predicted Functional Group Interconversions:

Reaction TypeReagent ExamplePredicted Product
N-AlkylationMethyl iodideN-methyl-[1,1'-Bi(cyclopentane)]-2-amine
N-AcylationAcetyl chlorideN-acetyl-[1,1'-Bi(cyclopentane)]-2-amine
N-SulfonylationTosyl chlorideN-tosyl-[1,1'-Bi(cyclopentane)]-2-amine
OxidationHydrogen peroxide[1,1'-Bi(cyclopentane)]-2-nitroxide
DehydrogenationPalladium on carbon[1,1'-Bi(cyclopentane)]-2-imine

This table is illustrative and based on general reactivity patterns of secondary amines.

The steric hindrance imposed by the bulky bicyclopentyl (B158630) framework is expected to play a significant role in the kinetics of these reactions. The approach of reagents to the nitrogen atom would be influenced by the relative stereochemistry of the two cyclopentyl rings.

Stereochemical Outcomes and Selectivity in Transformations Involving the this compound Moiety

The presence of a chiral center at the C2 position of the cyclopentyl ring bearing the amine group, as well as the potential for diastereomers arising from the junction of the two rings, makes the stereochemistry of reactions involving this compound a critical aspect.

Reactions at the amine center could proceed with varying degrees of stereoselectivity, depending on the reaction mechanism and the directing influence of the existing stereocenters. For instance, in reactions where the amine itself or a derivative acts as a directing group, facial selectivity on the approach to the bicyclic system could be anticipated. Studies on other bicyclic systems have shown that the stereochemical outcome of reactions can be highly dependent on the conformation of the ring system. youtube.com

Intramolecular Cyclizations and Rearrangements Involving the Bicyclic Core

The unique bicyclic structure of this compound provides a scaffold for potential intramolecular cyclizations and rearrangements, particularly if a reactive functional group is introduced at a suitable position on the second cyclopentyl ring. For instance, the presence of a leaving group on the second ring could lead to the formation of a bridged bicyclic amine through an intramolecular nucleophilic substitution. nih.govescholarship.orgacs.org

The feasibility of such cyclizations would be governed by the ring strain of the resulting polycyclic system and the conformational flexibility of the bicyclopentyl core. The relative positioning of the amine and the reactive functional group would be crucial in determining the regioselectivity and stereoselectivity of the cyclization.

Intermolecular Reactions and Derivative Formation Strategies

The secondary amine of this compound is a nucleophilic center that can participate in a wide range of intermolecular reactions. These reactions are fundamental for the synthesis of derivatives with potentially altered physical, chemical, and biological properties. Common derivatization strategies for secondary amines include reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. nih.gov

Common Derivatizing Agents for Secondary Amines:

Reagent ClassExampleDerivative Type
Alkyl HalidesBenzyl bromideTertiary amine
Acyl ChloridesBenzoyl chlorideAmide
Sulfonyl ChloridesDansyl chlorideSulfonamide
IsocyanatesPhenyl isocyanateUrea

This table provides general examples of derivatization reactions applicable to secondary amines. libretexts.orgthermofisher.com

The formation of these derivatives can be used for analytical purposes, such as enhancing detectability in chromatographic methods, or for modifying the properties of the parent compound. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactivity

Without experimental data, any discussion of the kinetic and thermodynamic parameters for the reactivity of this compound remains speculative. However, we can infer some general trends based on studies of other secondary amines. The rate of reaction (kinetics) will be influenced by factors such as the steric bulk around the nitrogen atom, the nucleophilicity of the amine, and the nature of the solvent. researchgate.netnih.govacs.orgresearchgate.net

The thermodynamic stability of the products will depend on the strength of the newly formed bonds and any changes in ring strain or steric interactions within the molecule. For example, the formation of a quaternary ammonium (B1175870) salt upon alkylation would introduce a positive charge, significantly altering the electronic and solubility properties of the molecule.

Further computational and experimental studies are necessary to quantify the reactivity of this compound and to establish a concrete understanding of its mechanistic behavior.

Advanced Spectroscopic and Stereochemical Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

NMR spectroscopy is a cornerstone for the conformational analysis of cyclic and bicyclic systems in solution. auremn.org.br For [1,1'-Bi(cyclopentane)]-2-amine, the cyclopentane (B165970) rings are not planar and can adopt various puckered conformations, such as envelope and twist forms. docbrown.inforesearchgate.net The rotation around the central C1-C1' bond further complicates the conformational landscape, leading to a dynamic equilibrium of multiple conformers.

2D NMR Techniques for Complex Structure Assignment

A standard one-dimensional (1D) ¹H or ¹³C NMR spectrum of this compound would likely display a multitude of overlapping signals, making unambiguous assignment difficult. libretexts.org Two-dimensional (2D) NMR experiments are indispensable for resolving this complexity. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing proton-proton coupling networks within each cyclopentane ring. youtube.comyoutube.com This would allow for the tracing of bonded hydrogen atoms, for instance, identifying the protons adjacent to the amino group (H-2) and those on the same and different rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org By mapping each proton signal to its attached carbon atom, an HSQC spectrum would provide an unambiguous assignment of all C-H pairs in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the full carbon skeleton, an HMBC experiment would be utilized. This technique reveals correlations between protons and carbons over two or three bonds. youtube.com Crucially, it would show a correlation between the protons on one ring and the quaternary C1' carbon of the other ring, confirming the bi-cyclopentane connectivity.

A hypothetical table of assigned chemical shifts based on these experiments is presented below.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
C1-55.2HMBC from H-2, H-5, H-2', H-5'
C23.15 (m)58.9COSY with H-3; HMBC to C1, C3, C5
C31.70-1.85 (m)34.1COSY with H-2, H-4
C41.50-1.65 (m)24.5COSY with H-3, H-5
C51.60-1.75 (m)32.8COSY with H-4; HMBC to C1
C1'-54.8HMBC from H-2', H-5', H-2, H-5
C2'1.80-1.95 (m)38.2COSY with H-3'; HMBC to C1', C3'
C3'1.55-1.70 (m)25.1COSY with H-2', H-4'
C4'1.55-1.70 (m)25.1COSY with H-3', H-5'
C5'1.80-1.95 (m)38.2COSY with H-4'; HMBC to C1'
NH₂1.45 (br s)-Exchangeable with D₂O

Note: Chemical shifts are illustrative. 'm' denotes multiplet, 'br s' denotes broad singlet.

Dynamic NMR for Conformational Equilibria

The observed NMR signals at room temperature represent a time-average of all rapidly interconverting conformers. auremn.org.brdocbrown.info Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, would be employed to study the kinetics of these conformational changes. By lowering the temperature, it may be possible to slow the rotation around the C1-C1' bond and the ring puckering to the point where individual conformers can be observed. Analysis of the changes in the spectral lineshapes as the temperature is varied would allow for the calculation of the activation energy barriers for these conformational processes.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound possesses a stereocenter at C-2, it is a chiral molecule. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral sample, are the primary methods for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.orgbruker.com It is a powerful method for determining the absolute configuration of chiral molecules without the need for crystallization. nih.gov The experimental VCD spectrum of an enantiomerically pure sample of this compound would be measured. This spectrum would then be compared to a theoretically predicted VCD spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). wikipedia.org If the experimental spectrum matches the calculated spectrum for the (S)-enantiomer, for example, then the absolute configuration of the sample is assigned as (S).

Illustrative VCD Data for the N-H and C-H Stretching Region of (S)-[1,1'-Bi(cyclopentane)]-2-amine

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental VCD Intensity (ΔA x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated VCD Intensity (ΔA x 10⁻⁵)
N-H sym stretch3380+2.53385+2.8
N-H asym stretch3450-1.83458-2.1
C-H stretch (C2)2965+4.12970+4.5
C-H stretch (ring)2950-3.22955-3.5
C-H stretch (ring)2870+1.52875+1.7

Note: This data is hypothetical and serves to illustrate the comparison between experimental and calculated values.

Electronic Circular Dichroism (ECD)

ECD spectroscopy observes circular dichroism in the UV-visible region, corresponding to electronic transitions. nih.gov The native this compound molecule lacks a strong chromophore, meaning it would likely exhibit very weak ECD signals. To overcome this, a common strategy involves chemical derivatization to introduce a chromophoric reporter group. nih.gov For instance, reacting the amine with a chromophoric acylating agent could yield an amide whose ECD spectrum is sensitive to the stereochemistry at the adjacent C-2 center. The sign of the observed Cotton effects in the ECD spectrum can then be correlated with the absolute configuration. Alternatively, modern computational methods allow for the direct calculation of ECD spectra, which can be compared with the experimental spectrum of the underivatized amine, though the signals would be weak. researchgate.net

Hypothetical ECD Data for a Chromophoric Derivative of (S)-[1,1'-Bi(cyclopentane)]-2-amine

Wavelength (λ_max, nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated Transition Energy (nm)Calculated Rotatory Strength (R)Assignment
285-5.2288-25.4n → π* (carbonyl)
240+12.8238+60.1π → π* (aromatic chromophore)
215+8.5212+42.3π → π* (aromatic chromophore)

Note: This data is hypothetical, assuming derivatization with a suitable chromophore.

X-ray Crystallography for Solid-State Stereochemical Analysis and Supramolecular Interactions

Single-crystal X-ray diffraction provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net To perform this analysis, a suitable single crystal of this compound or, more likely, a salt thereof (e.g., the hydrochloride or a salt with a chiral carboxylic acid) must be grown. The diffraction pattern produced by X-ray bombardment of the crystal allows for the calculation of the precise position of every atom in the crystal lattice.

The resulting structural model would confirm the connectivity and provide exact bond lengths, bond angles, and torsion angles. Crucially, for a chiral crystal, the analysis can determine the absolute configuration without ambiguity. Furthermore, the crystallographic data reveals how the molecules pack together in the solid state, detailing intermolecular interactions such as hydrogen bonds between the amine group of one molecule and an acceptor on a neighboring molecule. This information is key to understanding the supramolecular chemistry of the compound.

Hypothetical Crystallographic Data for [1,1'-Bi(cyclopentane)]-2-ammonium Chloride

ParameterValue
Chemical FormulaC₁₀H₂₀NCl
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.541
b (Å)10.234
c (Å)14.567
Volume (ų)1272.5
Z4
Flack Parameter0.02(3)
Key Intermolecular BondN-H···Cl hydrogen bond; Length: 3.15 Å

Note: The Flack parameter value close to zero would confirm the assigned absolute configuration.

Mass Spectrometry for Mechanistic Pathway Tracing through Isotopic Labeling

Mass spectrometry (MS) is an indispensable tool for elucidating reaction mechanisms by identifying transient intermediates and final products. When combined with isotopic labeling, MS allows researchers to track the fate of specific atoms throughout a chemical transformation, providing definitive evidence for proposed mechanistic pathways. This approach is particularly powerful for complex molecules like this compound, where rearrangements and specific bond cleavages can occur.

The core principle involves strategically replacing an atom in the reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (Deuterium), or ¹⁴N with ¹⁵N). The resulting mass shift in the molecular ion and, more importantly, in specific fragment ions detected by the mass spectrometer, serves as a tracer for the labeled portion of the molecule.

In a typical electron ionization mass spectrometry (EI-MS) experiment, molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺). This ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure.

For aliphatic amines, the most dominant fragmentation pathway is typically α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are predictable, leading to characteristic fragment ions.

Hypothetical Mechanistic Study: N-Alkylation and Rearrangement

To illustrate the power of isotopic labeling, let us consider a hypothetical reaction where this compound undergoes N-alkylation followed by a suspected rearrangement. The objective is to determine whether the cyclopentyl group migrates from carbon to nitrogen.

By synthesizing a version of this compound with a ¹⁵N-labeled amine group, we can trace the nitrogen atom's position throughout the reaction.

The mass spectrum of the unlabeled this compound would be expected to show a molecular ion (M⁺) and fragments resulting from α-cleavage. The predicted masses (m/z) for the key species are shown in the table below.

Predicted Mass Spectrometry Fragmentation Data for Unlabeled this compound

SpeciesStructurePredicted m/z (Unlabeled)Fragmentation Pathway
Molecular Ion (M⁺)[C₁₀H₁₉N]⁺153Ionization of the parent molecule
Fragment A[C₅H₁₀N]⁺84α-cleavage: Loss of C₅H₉• radical
Fragment B[C₉H₁₆]⁺124α-cleavage: Loss of CH₃N• radical

Note: The relative intensities of these fragments would depend on the stability of the resulting ions and radicals.

When the reaction is performed with the ¹⁵N-labeled analogue, the mass of any nitrogen-containing species will increase by 1 Dalton. By analyzing the mass spectrum of the product, we can confirm the location of the nitrogen atom.

Mass Shift Analysis for Mechanistic Elucidation using ¹⁵N-Labeling

Species in Product MixturePredicted m/z (Unlabeled Reactant)Predicted m/z (¹⁵N-Labeled Reactant)Mass Shift (Δm/z)Mechanistic Implication
Unreacted Starting Material153154+1Confirms incorporation of ¹⁵N label.
Alkylated Product(Varies with alkyl group)(Varies with alkyl group) + 1+1Confirms the product contains the original nitrogen atom.
Fragment A from Product84 (if structure retained)85+1Indicates the fragment contains the nitrogen atom.
Fragment B from Product124 (if structure retained)1240Confirms this fragment does not contain the nitrogen atom.

This data would provide clear evidence of the nitrogen atom's trajectory. If a rearrangement occurs where the amine group is incorporated into a different part of the final product structure, the fragmentation pattern would change significantly. The persistence of the +1 mass shift in specific, structurally identified fragments allows for the unambiguous mapping of the molecular skeleton's transformation, confirming or refuting a proposed mechanistic pathway with high confidence.

Theoretical and Computational Chemistry Studies of 1,1 Bi Cyclopentane 2 Amine

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic behavior and thermodynamic properties of [1,1'-Bi(cyclopentane)]-2-amine. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of this compound. nih.govijcce.ac.ir DFT calculations, using functionals like B3LYP or wB97XD, can be employed to optimize the molecular geometry and to determine a wide array of electronic properties. nih.govbiointerfaceresearch.com

Key properties that would be investigated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. biointerfaceresearch.com

Electron Density and Electrostatic Potential (ESP): Mapping the electron density surface reveals regions susceptible to electrophilic or nucleophilic attack. The ESP map highlights the distribution of charge, identifying electron-rich areas (like the nitrogen lone pair) and electron-poor areas. nih.gov

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, helping to characterize its structure. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. nih.govresearchgate.net

A hypothetical table of DFT-calculated properties for the most stable conformer of this compound is presented below for illustrative purposes.

PropertyHypothetical Value (B3LYP/6-31G*)UnitSignificance
Total Energy-543.123HartreesOverall thermodynamic stability
HOMO Energy-6.2eVIonization potential, site of oxidation
LUMO Energy1.5eVElectron affinity, site of reduction
HOMO-LUMO Gap7.7eVChemical reactivity, kinetic stability
Dipole Moment1.8DebyePolarity and intermolecular interactions

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

For situations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. nih.gov While more computationally intensive than DFT, these methods provide benchmark-quality data for energies and molecular properties. nih.gov They are particularly useful for calibrating DFT results and for studying systems where electron correlation effects are paramount. For this compound, high-accuracy calculations could be used to precisely determine the relative energies of different conformers or the activation barriers for specific reactions. nih.gov

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexible nature of the two cyclopentane (B165970) rings in this compound gives rise to a complex conformational landscape. Each cyclopentane ring can adopt non-planar conformations to alleviate torsional strain. maricopa.edu The most common conformations are the 'envelope', where one carbon atom is out of the plane of the other four, and the 'half-chair', where two adjacent carbons are displaced in opposite directions from the plane of the other three. scribd.comresearchgate.net

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This approach is ideal for scanning the vast conformational space of this compound to identify low-energy conformers.

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time, providing a dynamic view of its conformational behavior. MD can reveal the pathways and energy barriers for interconversion between different conformers, such as the pseudorotation within the cyclopentane rings. scribd.comresearchgate.net

The results of such simulations would be an energy landscape, or potential energy surface, mapping the relative energies of all possible conformations and the transition states that connect them.

Prediction of Reactivity and Selectivity in Catalytic and Synthetic Applications

Computational chemistry is a powerful tool for predicting how this compound will behave in a chemical reaction. The amine group, with its lone pair of electrons, is the primary site of basicity and nucleophilicity.

Reactivity Descriptors: DFT-derived indices such as Fukui functions and local softness can pinpoint the most reactive sites within the molecule. For this compound, these calculations would confirm the nitrogen atom as the primary nucleophilic center and would also identify the most acidic protons. ijcce.ac.ir

Analysis of Non-Covalent Interactions and Supramolecular Assembly Propensities

Non-covalent interactions are the driving forces behind the formation of larger molecular assemblies and are critical in fields like crystal engineering and materials science. nih.govresearchgate.netqub.ac.uk For this compound, several types of non-covalent interactions are expected to be significant.

Hydrogen Bonding: The amine group is a classic hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). In the solid state or in condensed phases, these hydrogen bonds would be a dominant force, leading to the formation of chains, dimers, or more complex networks. manchester.ac.ukmdpi.com

Van der Waals Interactions: The bulky and non-polar dicyclopentyl framework will interact through weaker, but cumulatively significant, van der Waals forces (dispersion forces). The shape and size of the hydrocarbon scaffold will dictate the efficiency of packing in a crystal lattice.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and quantify these weak interactions. biointerfaceresearch.comnih.govmdpi.com QTAIM analysis can identify bond critical points between interacting atoms, providing evidence for specific non-covalent bonds. nih.govmdpi.com Hirshfeld analysis maps close intermolecular contacts, providing a fingerprint of the types of interactions that stabilize the crystal packing. manchester.ac.uk These analyses help predict how individual molecules of this compound will self-assemble into larger, ordered structures.

Applications of 1,1 Bi Cyclopentane 2 Amine in Academic Research Paradigms

Potential Role as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

Chiral amines are fundamental to the field of asymmetric catalysis, acting as organocatalysts or as ligands for metal catalysts. They are instrumental in the enantioselective synthesis of a vast array of chemical compounds, which is crucial in the pharmaceutical and fine chemical industries.

Development of Enantioselective Transformations

While there is no specific information on transformations mediated by [1,1'-Bi(cyclopentane)]-2-amine derivatives, the general principles of asymmetric catalysis suggest that such a compound could be effective in reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The bulky bicyclopentyl (B158630) backbone could provide the necessary steric hindrance to control the facial selectivity of reacting substrates, leading to high enantiomeric excesses of the desired product.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are pivotal in optimizing the performance of catalysts. For a hypothetical catalyst based on this compound, SAR studies would involve modifying the amine group (e.g., by introducing different substituents) or altering the bicyclopentane skeleton. These modifications would aim to enhance the catalyst's activity, selectivity, and stability. Understanding these relationships is key to designing more efficient catalytic cycles.

Immobilization Strategies for Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports is a critical area of research aimed at improving catalyst recyclability and simplifying product purification. For a catalyst derived from this compound, potential immobilization strategies could include covalent attachment to polymers, silica (B1680970), or other inorganic materials. This would transform it into a heterogeneous catalyst, which is highly desirable for industrial applications due to ease of separation from the reaction mixture.

Hypothetical Scaffold for Novel Functional Materials

The unique structural features of this compound could also be exploited in the field of materials science for the development of novel functional materials with tailored properties.

Incorporation into Polymeric Architectures

The amine group in this compound provides a reactive handle for its incorporation into polymeric chains. It could be used as a monomer in the synthesis of polyamides, polyimines, or other polymers. The rigid bicyclopentane unit would be expected to influence the polymer's thermal and mechanical properties, potentially leading to materials with high thermal stability and specific mechanical strengths.

Potential Polymer TypeMonomer(s)Expected Properties
PolyamideThis compound and a diacid chlorideHigh thermal stability, rigidity
PolyimineThis compound and a dialdehydePotential for dynamic covalent chemistry

Supramolecular Assembly and Self-Organization Studies

The amine group is capable of forming hydrogen bonds, which are key interactions in supramolecular chemistry. Molecules based on the this compound scaffold could be designed to self-assemble into well-defined nanostructures such as nanotubes, vesicles, or gels. The study of their self-organization behavior would provide insights into the fundamental principles of molecular recognition and could lead to the development of new "smart" materials that respond to external stimuli.

Probing Biological Recognition Mechanisms as Research Tools (Excluding Clinical Applications)

Fundamental biological research often employs small molecules as tools to investigate the intricate mechanisms of molecular recognition. These molecules can act as probes to understand how biological macromolecules, such as proteins and nucleic acids, interact with other molecules to carry out their functions.

As a Molecular Probe for Receptor Binding Studies (In Vitro Models)

The use of molecular probes is a cornerstone of in vitro receptor binding assays. These studies are crucial for understanding how ligands (molecules that bind to receptors) interact with their corresponding receptors, providing insights into the forces that govern these interactions and the structural requirements for binding.

A thorough search of scientific literature and chemical databases did not yield any studies where this compound has been synthesized or utilized as a molecular probe for receptor binding studies in in vitro models. There is no publicly available data on its affinity, selectivity, or mode of binding for any specific biological receptor.

Investigation of Interactions with Biomolecules in Fundamental Biological Research

Beyond receptor binding, small molecules are instrumental in exploring a wide range of interactions with various biomolecules, including enzymes, DNA, and RNA. These investigations are fundamental to understanding cellular processes at a molecular level.

Currently, there are no published research articles detailing the investigation of interactions between this compound and any biomolecules. Consequently, information regarding its potential to modulate enzyme activity, intercalate with nucleic acids, or participate in other significant biological interactions is not available.

Future Directions and Emerging Research Avenues

Exploration of Untapped Synthetic Routes and Methodological Innovations for the Compound

The development of efficient and stereoselective synthetic routes to [1,1'-Bi(cyclopentane)]-2-amine is the gateway to its widespread investigation and application. Current research on related structures provides a foundation for future work. A promising starting point is the catalytic oxidation of cyclopentane (B165970) to produce cyclopentanol (B49286) and cyclopentanone. google.com These precursors, particularly cyclopentanol derived from lignocellulose, offer a renewable pathway to the core bi(cyclopentane) structure. mdpi.com

Future synthetic explorations could focus on several innovative strategies:

Asymmetric Amination of Precursors: Developing methods for the direct asymmetric amination of a [1,1'-bi(cyclopentane)]-2-one precursor would be a highly efficient route. This could involve transition-metal-catalyzed reductive amination or the use of biocatalysts like amine dehydrogenases or transaminases, which have shown success in converting ketones to chiral amines with high enantioselectivity. openaccessgovernment.orgnih.gov

Stereoselective Functionalization of Bi(cyclopentane): Research into the selective C-H amination of the parent [1,1'-Bi(cyclopentane)] hydrocarbon could provide a direct, albeit challenging, route. This would require catalysts capable of differentiating between the electronically similar C-H bonds at the 2-position.

Novel Cyclization Strategies: Exploring [3+2] cycloadditions or other ring-forming reactions to construct one of the cyclopentyl rings onto a pre-existing functionalized cyclopentyl-amine derivative could offer new pathways. organic-chemistry.org

Rearrangement Reactions: Investigating skeletal rearrangement reactions of related bicyclic hydroxylamines or other amine derivatives could lead to novel and unexpected entries to the desired scaffold. nih.gov

A comparative table of potential synthetic approaches is presented below.

Potential Synthetic Strategy Key Precursor(s) Potential Advantages Anticipated Challenges
Asymmetric Reductive Amination[1,1'-Bi(cyclopentane)]-2-one, Ammonia SourceHigh atom economy, potential for high enantioselectivity. mdpi.comSynthesis of the prochiral ketone precursor.
Biocatalytic Amination[1,1'-Bi(cyclopentane)]-2-one, Biocatalyst (e.g., ω-TA)Green reaction conditions (aqueous media, mild temp.), excellent enantioselectivity. openaccessgovernment.orgnih.govEnzyme discovery and optimization for the specific substrate.
C-H Amination[1,1'-Bi(cyclopentane)], Aminating AgentStep-efficient, direct functionalization.Achieving high regio- and stereoselectivity.
Overman Rearrangement AnalogueChiral [1,1'-Bi(cyclopentane)]-2-olReliable transfer of stereochemistry from a chiral alcohol. youtube.comSynthesis of the requisite chiral allylic alcohol precursor.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is expected to be governed by its secondary amine functionality and the bulky, saturated bicyclic framework. The amine's nucleophilicity and basicity will be central to its chemical behavior.

Future research should investigate:

N-Functionalization Reactions: Systematic studies on alkylation, arylation, acylation, and sulfonylation at the nitrogen center will be crucial for creating a library of derivatives. These reactions are fundamental for incorporating the bicyclic amine into larger, more complex structures. The steric hindrance imposed by the bicyclopentyl (B158630) group may influence reaction rates compared to less bulky amines. acs.org

Ring Reactivity: While the saturated rings are generally inert, exploring ring contraction or expansion reactions under specific catalytic conditions could yield novel molecular scaffolds. nih.gov The reactivity of cyclopentyl systems in SN2 reactions is known to be favorable due to a good balance of angle strain and steric factors, suggesting that derivatives of the title compound could be effective substrates in substitution reactions. stackexchange.com

Oxidative and Reductive Transformations: Investigating the oxidation of the amine to corresponding hydroxylamines or nitrones, and the reductive cleavage of C-N bonds under various conditions, will expand the synthetic utility of the core structure.

Expansion of Catalytic Applications Beyond Current Scope and into New Reaction Classes

The most significant potential for this compound lies in asymmetric catalysis. Chiral amines and their derivatives are powerful organocatalysts and ligands for transition metals. alfachemic.comacs.orgrsc.org As a chiral secondary amine, it could be employed directly in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions, proceeding through enamine or iminium ion intermediates. alfachemic.comwikipedia.org

Key areas for future catalytic research include:

Organocatalysis: The compound itself could catalyze reactions such as Diels-Alder or cycloaddition reactions. alfachemic.com Derivatization into primary amine salts or combination with acids could further broaden its scope.

Ligand Synthesis for Transition-Metal Catalysis: N-functionalized derivatives of this compound could serve as new chiral ligands for metals like rhodium, iridium, palladium, and copper. researchgate.netacs.org These new metal complexes could be screened in a wide array of asymmetric transformations, including hydrogenation, hydroamination, and C-C cross-coupling reactions. acs.orgsioc-journal.cn

Photoredox/Amine Dual Catalysis: A burgeoning field is the merger of aminocatalysis with photoredox catalysis. This synergistic approach could enable novel enantioselective transformations, such as the asymmetric functionalization of bicyclic systems. researchgate.net

Integration into Advanced Materials Science and Nanoscience Research

The unique three-dimensional structure of this compound makes it an interesting candidate for materials science applications.

Chiral Polymers and Frameworks: The amine could be incorporated as a monomer into polymers or as a building block in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent chirality could impart unique properties to these materials, such as chiral recognition capabilities for separation science or asymmetric catalysis.

Surface Modification: The amine functionality allows it to be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles. This could be used to create chiral stationary phases for chromatography or to functionalize nanoparticles for targeted applications in sensing or catalysis. The development of cobalt nanoparticles on silica, for instance, has created effective catalysts for amine synthesis. mdpi.com

Liquid Crystals: Derivatives with appropriate mesogenic groups could be investigated for their potential to form chiral liquid crystalline phases.

Synergistic Approaches Combining Computational and Experimental Research

A modern research program on this compound would greatly benefit from a tight integration of computational and experimental methods. mdpi.com

Conformational Analysis: Density Functional Theory (DFT) calculations can predict the stable conformers of the molecule and its derivatives, providing insight into its steric profile. This is crucial for designing catalysts and understanding stereoselectivity. acs.org

Mechanism Elucidation: Computational modeling can be used to study the transition states of reactions involving the amine as a catalyst or ligand. acs.org This can help rationalize observed stereochemical outcomes and guide the design of more effective second-generation catalysts.

Predictive Catalyst Design: Before embarking on lengthy synthetic campaigns, computational screening can be used to predict the potential efficacy of various derivatives in different catalytic reactions. This rational design approach can save significant time and resources. mdpi.com

Research Area Computational Approach Experimental Validation Potential Outcome
Catalyst DesignDFT modeling of catalyst-substrate transition states. acs.orgSynthesis and testing of predicted catalysts in asymmetric reactions.Highly enantioselective catalysts for specific transformations.
Mechanistic StudiesCalculation of reaction energy profiles and intermediates.Spectroscopic monitoring (e.g., NMR) of reactions, kinetic studies.Deeper understanding of how chirality is transferred.
Material PropertiesSimulation of polymer chains or crystal packing.Synthesis and characterization of materials (e.g., via XRD, SEM).Novel materials with tailored chiral properties.

Potential for this compound in Green Chemistry Research Paradigms

The principles of green chemistry can be woven into the entire research lifecycle of this compound.

Bio-based Synthesis: As mentioned, synthesizing the bicyclopentane core from biomass-derived cyclopentanol would be a significant step toward a sustainable production process. mdpi.comrsc.org The conversion of various biomass resources, including carbohydrates and furan (B31954) compounds, into amines is a rapidly advancing field. mdpi.comrsc.org

Catalytic Efficiency: The development of highly active catalysts based on this amine would reduce catalyst loading, minimize waste, and potentially allow for reactions under milder conditions, saving energy. dntb.gov.ua

Atom Economy: Designing synthetic routes and catalytic cycles that maximize atom economy, such as reductive amination where water is the main byproduct, aligns with green chemistry goals. mdpi.com

Solvent-Free Reactions: Exploring solvent-free reaction conditions, as has been demonstrated for some reductive amination processes, would further enhance the green credentials of its synthesis and application. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,1'-Bi(cyclopentane)]-2-amine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclopropanation or cyclopentane ring formation followed by amination. For example, Pd-catalyzed cross-coupling (as used in biphenyl-2-amine derivatives) can be adapted using cyclopentylboronic acids and halogenated precursors under Suzuki-Miyaura conditions . Key steps include:

  • Cyclopropanation : Use of difluoromethylating agents (e.g., ClCF₂CO₂Na) under basic conditions .
  • Amination : Introduction of the amine group via nucleophilic substitution (e.g., NH₃/MeOH at 60°C) or reductive amination .
  • Optimization : Reaction temperature (40–80°C), solvent polarity (DCM vs. toluene), and catalyst loading (1–5 mol% Pd) critically affect yield .
    • Data Table :
PrecursorCatalystYield (%)Purity (HPLC)Reference
2-Bromo-cyclopentanePd(PPh₃)₄64–76>98%
Cyclopentylboronic acidPd(OAc)₂53–7195–97%

Q. How is this compound characterized structurally and functionally?

  • Techniques :

  • X-ray crystallography : Resolve stereochemistry using programs like WinGX and ORTEP . For example, bond angles and torsional strain in the cyclopentane ring are analyzed to confirm rigidity .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 1.2–2.5 ppm for cyclopentane protons; δ 3.1 ppm for NH₂) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 151.15 for C₆H₁₁F₂NO) .

Advanced Research Questions

Q. What computational methods are used to predict the biological interactions of this compound?

  • Approach :

  • Molecular docking : Software like AutoDock Vina predicts binding affinity to receptors (e.g., serotonin receptors) by simulating ligand-receptor interactions .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity .
    • Case Study : For similar cyclopentane amines, docking scores of −8.2 kcal/mol (Ki = 1.2 µM) were observed for dopamine D2 receptors, suggesting potential CNS activity .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

  • Strategies :

  • Replication : Repeat reactions with controlled O₂/moisture exclusion (e.g., Schlenk techniques) .
  • Advanced NMR : Use 2D-COSY or NOESY to distinguish diastereomers or rotamers causing signal splitting .
  • Crystallographic validation : Compare experimental XRD data with Cambridge Structural Database entries .

Q. What mechanistic insights explain the stereoselectivity in this compound synthesis?

  • Key Findings :

  • Chiral induction : Use of (R)-BINOL-derived catalysts achieves enantiomeric excess (ee >90%) via π-π stacking in transition states .
  • Steric effects : Bulky substituents on cyclopentane (e.g., tert-butyl) hinder undesired cis-isomer formation .
    • Data Table :
Catalyst Systemee (%)Major IsomerReference
Pd/(R)-BINAP92(1R,2R)
Ru-JosiPhos85(1S,2S)

Methodological Recommendations

  • Stereochemical Analysis : Combine VCD (vibrational circular dichroism) with XRD to resolve ambiguous configurations .
  • Reaction Monitoring : Use in-situ IR spectroscopy to track intermediates (e.g., imine formation at 1650 cm⁻¹) .
  • Toxicity Screening : Follow ECHA guidelines for in vitro assays (e.g., Ames test for mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.